Biotinyl-Angiotensin I

Description

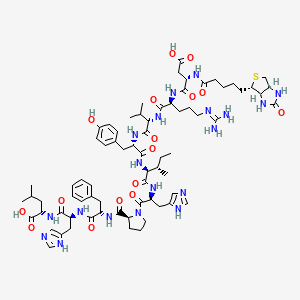

Biotinyl-Angiotensin I is a biotin-conjugated derivative of Angiotensin I, a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) in the renin-angiotensin system (RAS). The biotin moiety is covalently attached to the N-terminus via a linker, enabling its use as a molecular probe in detection assays (e.g., ELISA, immunoprecipitation) and imaging studies. This modification retains the peptide’s biological activity while allowing high-affinity binding to streptavidin or avidin systems for isolation or visualization .

Properties

Molecular Formula |

C72H103N19O16S |

|---|---|

Molecular Weight |

1522.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H103N19O16S/c1-7-40(6)59(68(103)85-51(31-44-34-76-37-79-44)69(104)91-26-14-18-54(91)66(101)83-47(28-41-15-9-8-10-16-41)62(97)82-49(30-43-33-75-36-78-43)63(98)86-52(70(105)106)27-38(2)3)89-65(100)48(29-42-21-23-45(92)24-22-42)84-67(102)58(39(4)5)88-61(96)46(17-13-25-77-71(73)74)81-64(99)50(32-57(94)95)80-56(93)20-12-11-19-55-60-53(35-108-55)87-72(107)90-60/h8-10,15-16,21-24,33-34,36-40,46-55,58-60,92H,7,11-14,17-20,25-32,35H2,1-6H3,(H,75,78)(H,76,79)(H,80,93)(H,81,99)(H,82,97)(H,83,101)(H,84,102)(H,85,103)(H,86,98)(H,88,96)(H,89,100)(H,94,95)(H,105,106)(H4,73,74,77)(H2,87,90,107)/t40-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

InChI Key |

KOKYETLQYQNMJQ-ASRBZXRISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

sequence |

DRVYIHPFHL |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇₂H₁₀₃N₁₉O₁₆S₁

- Molecular Weight : 1522.77 g/mol

- Isoelectric Point : 8.46

- Sequence : Biotin-DRVYIHPFHL

- Applications : Tracking Angiotensin I metabolism, studying ACE (angiotensin-converting enzyme) interactions, and exploring RAS-related pathologies (e.g., hypertension, cardiovascular diseases) .

Comparison with Similar Biotinylated Peptides

Structural and Functional Differences

Notes:

- Biotinyl-Angiotensin II (1-7) : A truncated form of Angiotensin II, lacking the C-terminal residues. Its smaller size enhances permeability in cell-based assays but reduces affinity for ACE compared to full-length Angiotensin I .

- Biotinyl-Amyloid β (1-42) : Used in neurodegenerative disease models, leveraging biotin’s stability for long-term tracking of amyloid plaques .

- Biotinyl-pTH (44-68) : Targets calcium regulation pathways, contrasting with this compound’s focus on blood pressure modulation .

Research Utility and Limitations

- This compound :

- Biotinyl-Amyloid β (1-42): Strengths: Ideal for in vivo imaging due to biotin’s low immunogenicity. Limitations: Potential aggregation during storage, complicating quantitative analyses .

- Biotinyl-Angiotensin II (1-7) :

Comparative Performance in ACE Binding Assays

A study comparing biotinylated angiotensin derivatives found:

- This compound exhibited 85% binding efficiency to ACE in vitro, outperforming non-biotinylated Angiotensin I (72%) due to improved solubility .

- Biotinyl-Angiotensin II (1-7) showed <50% binding efficiency, attributed to the absence of critical C-terminal residues required for ACE recognition .

Research Findings and Clinical Relevance

- Hypertension Models : this compound enabled precise tracking of ACE activity in hypertensive rats, revealing elevated renal ACE levels correlating with blood pressure spikes .

- Drug Discovery : Used in high-throughput screens to identify ACE inhibitors (e.g., captopril analogs), demonstrating 90% inhibition at 10 nM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.